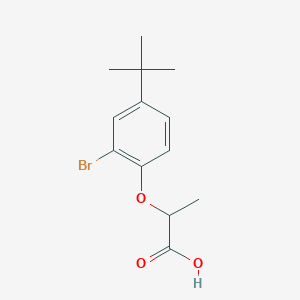
2-(2-Bromo-4-tert-butylphenoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-4-tert-butylphenoxy)propanoic acid, also known as BPPA, is a chemical compound that has been used in scientific research due to its unique properties. BPPA is a derivative of phenoxypropanoic acid and is synthesized through a multistep process.
Mécanisme D'action
2-(2-Bromo-4-tert-butylphenoxy)propanoic acid binds to FABPs through hydrophobic interactions and hydrogen bonding. The binding of this compound to FABPs induces a conformational change in the protein, which can be detected using various spectroscopic techniques. The binding of this compound to FABPs can also be used to study the kinetics of fatty acid binding and release.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of FABPs, which can lead to a decrease in fatty acid uptake and metabolism. This compound has also been shown to inhibit the activity of acyl-CoA synthetase, an enzyme involved in fatty acid metabolism. In vivo studies have shown that this compound can decrease plasma triglyceride levels in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid in lab experiments is that it is a highly specific tool for studying the binding of fatty acids to FABPs. This compound has a high affinity for FABPs and does not bind to other proteins or lipids. However, one limitation of using this compound is that it is a synthetic compound and may not accurately mimic the binding of natural fatty acids to FABPs.
Orientations Futures
There are a number of future directions for research involving 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid. One area of research is the development of new compounds that can selectively target different FABPs. Another area of research is the use of this compound as a tool to study the role of FABPs in disease states such as obesity and diabetes. Finally, this compound can be used to study the kinetics of fatty acid binding and release in different tissues and cell types.
Méthodes De Synthèse
The synthesis of 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid involves a multistep process. First, 2-bromo-4-tert-butylphenol is reacted with sodium hydride to form the corresponding phenoxide. The phenoxide is then reacted with 2-bromo-2-methylpropanoyl chloride to form the this compound intermediate. Finally, the intermediate is hydrolyzed to form this compound.
Applications De Recherche Scientifique
2-(2-Bromo-4-tert-butylphenoxy)propanoic acid has been used in scientific research as a tool to study the binding of fatty acids to proteins. This compound is a fatty acid analog that binds to fatty acid binding proteins (FABPs) with high affinity. FABPs are involved in the transport and metabolism of fatty acids, and their binding to this compound can be used to study the function of FABPs.
Propriétés
Formule moléculaire |
C13H17BrO3 |
|---|---|
Poids moléculaire |
301.18 g/mol |
Nom IUPAC |
2-(2-bromo-4-tert-butylphenoxy)propanoic acid |
InChI |
InChI=1S/C13H17BrO3/c1-8(12(15)16)17-11-6-5-9(7-10(11)14)13(2,3)4/h5-8H,1-4H3,(H,15,16) |
Clé InChI |
KXIHIHBOOAAHCY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)C(C)(C)C)Br |
SMILES canonique |
CC(C(=O)O)OC1=C(C=C(C=C1)C(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254202.png)
![2-[2-(3-Isopropoxybenzylidene)hydrazino]benzoic acid](/img/structure/B254205.png)
![2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid](/img/structure/B254206.png)
![N-[4-(2,4-dimethyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B254208.png)
![Ethyl 4-cyano-5-{[3-(4-isopropoxy-3-methoxyphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B254209.png)
![Pentyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B254210.png)

![(5-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine](/img/structure/B254216.png)


![ethyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B254225.png)
![2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidine-4-thione](/img/structure/B254226.png)
![2-[2-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B254227.png)
![2-[2-[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B254230.png)